molecular formula C10H20ClNO2 B2369191 1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride CAS No. 2416229-72-4

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride

Número de catálogo: B2369191
Número CAS: 2416229-72-4
Peso molecular: 221.73
Clave InChI: FDIOXRJXPSHRAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Early synthetic routes faced challenges in controlling ring-opening side reactions during cyclization. Breakthroughs came with phase-transfer catalysis and optimized lithium aluminum hydride reduction protocols, enabling >82% yields in two-step syntheses. These methods addressed prior limitations in accessing the strained spiro[3.5]nonane core while preserving functional group integrity.

2. Nomenclature and Classification within Spirocyclic Compounds
The systematic IUPAC name 1,3-dimethoxy-7-azaspiro[3.5]nonane hydrochloride encodes critical structural features:

Nomenclature Component Structural Significance
spiro[3.5]nonane Indicates a bicyclic system where a 3-membered ring (cyclopropane) and 5-membered ring (piperidine analog) share one spiro carbon
7-aza Denotes replacement of a carbon with nitrogen in the 7th position of the larger ring
1,3-dimethoxy Specifies methoxy (-OCH₃) groups at positions 1 and 3 on the cyclopropane ring
hydrochloride Reflects the salt form, enhancing solubility via protonation of the amine

Classified as a heterospirocyclic amine, this compound belongs to a broader family of nitrogen-containing spiro systems valued for axial chirality and reduced π-system interactions. Its CAS registry number (2413847-56-8) and SMILES notation (COC1CC(C12CCNCC2)OC.Cl) provide unique identifiers critical for database searches.

3. Significance in Organic and Medicinal Chemistry
3.1 Synthetic Versatility
The compound serves as a versatile intermediate in multicomponent reactions (MCRs). Its strained spiro core undergoes regioselective ring-opening, enabling:

  • Nucleophilic substitutions at the amine (C7) for installing aryl/alkyl groups
  • Acid-catalyzed ether cleavage of methoxy groups to generate reactive hydroxyl intermediates
  • Transition metal-catalyzed cross-couplings via halogenated derivatives

A comparative analysis of synthetic yields highlights methodological advances:

Method Key Reagents Yield (%) Year Source
Two-step cyclization Bis(2-chloroethyl)ether, LiAlH₄ 82.6 2020
Three-component coupling DMAD, isocyanides 95 2025

3.2 Medicinal Chemistry Applications
The compound’s spiro architecture confers:

  • Enhanced binding affinity through preorganization of pharmacophores
  • Improved metabolic stability via reduced CYP450 enzyme recognition
  • Chirality-driven selectivity for G protein-coupled receptors (GPCRs)

Notably, it has been utilized as a key building block in:

  • Irreversible EGFR inhibitors for non-small cell lung cancer
  • mAChR modulators targeting neurodegenerative diseases
  • RSV fusion inhibitors by mimicking viral glycoprotein motifs

Recent studies highlight its role in PROTAC (Proteolysis-Targeting Chimera) development, where the rigid spiro core facilitates optimal spacing between E3 ligase-binding and target-binding domains.

Propiedades

IUPAC Name

1,3-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-12-8-7-9(13-2)10(8)3-5-11-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIGYOUREJWDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound’s methoxy groups participate in nucleophilic substitutions under acidic or basic conditions. Research demonstrates demethylation reactions using reagents like HBr or HI, yielding hydroxyl derivatives . For example:

Reaction Conditions Product Yield
DemethylationHI (48%), 80°C1,3-Dihydroxy-7-azaspiro[3.5]nonane;hydrochloride68%

This reactivity enables functionalization for pharmacological applications, as hydroxylated derivatives show enhanced hydrogen-bonding capacity .

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening in the presence of strong nucleophiles or under high-temperature conditions. Key observations include:

  • Acid-Mediated Opening : Hydrochloric acid (6M) at 100°C cleaves the azetidine ring, forming linear amine intermediates .

  • Base-Induced Rearrangement : Treatment with KOH in ethanol generates bicyclic amides via intramolecular cyclization .

Salt-Formation and Acid-Base Behavior

As a hydrochloride salt, the compound exhibits pH-dependent solubility:

  • Solubility : >50 mg/mL in water (pH 2–4) .

  • Deprotonation : Adjusting to pH >10 precipitates the free base (1,3-Dimethoxy-7-azaspiro[3.5]nonane) .

Oxidative Reactions

Oxidative cyclization with H₂O₂/HI forms complex heterocycles. A notable example involves synthesizing benzimidazole derivatives :

text
1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride + H₂O₂/HI → 6,9-Dimethoxy-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole

Conditions : Ethyl acetate, reflux, 12h
Yield : 79%

Comparative Reactivity with Analogues

The dual methoxy groups differentiate this compound from structurally related azaspiro compounds:

Compound Key Functional Groups Reactivity Profile
7-Azaspiro[3.5]nonaneBasic amineLimited solubility; prone to alkylation
2,2-Difluoro-7-azaspiro[3.5]nonaneFluorinated spirocycleEnhanced stability toward acids
Target CompoundMethoxy, hydrochlorideHigh aqueous solubility; versatile substitutions

Stability and Degradation

Stability studies reveal:

  • Thermal Stability : Decomposes above 200°C (TGA data) .

  • Photodegradation : UV exposure (254 nm) induces methoxy cleavage, requiring amber storage .

This compound’s unique reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science, particularly for designing sp³-rich scaffolds with tailored properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride has a molecular formula of C₁₃H₁₈ClN₃O₂ and a molecular weight of approximately 221.73 g/mol. Its spirocyclic structure incorporates a nitrogen atom within a bicyclic framework, which contributes to its reactivity and interaction with biological systems.

Scientific Research Applications

This compound has several notable applications in scientific research:

Pharmacological Research

The compound has been investigated for its potential as an antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4), which is implicated in various neurological disorders. Studies suggest that compounds with similar structures may exhibit significant biological activity, making them candidates for drug development targeting conditions such as schizophrenia and Alzheimer's disease .

Neurotransmitter Interaction Studies

Research indicates that this compound interacts with neurotransmitter receptors, potentially influencing neurotransmission pathways. This interaction is critical for understanding its effects on cognitive functions and mood regulation.

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Case Study 1: Muscarinic Receptor Antagonism

A study published in 2018 explored various substituted 7-azaspiro[3.5]nonane compounds, including this compound, demonstrating their efficacy as antagonists at mAChR M4. The findings indicated that these compounds could modulate receptor activity, providing insights into their therapeutic potential for treating cognitive disorders .

Case Study 2: Neurotransmitter Modulation

Another research effort focused on the modulation of neurotransmitter release by this compound. The study found that the compound could enhance dopamine release in vitro, suggesting its role in neuropharmacology and the treatment of mood disorders.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to neurotransmitter receptors, modulating their activity, and influencing signal transduction pathways. This interaction can lead to changes in cellular function and behavior.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Scaffold Variations

2,7-Diazaspiro[3.5]nonane Derivatives
  • Structure: Features two nitrogen atoms in the spiro system (e.g., 2,7-diazaspiro[3.5]nonane dihydrochloride, CAS 1610028-42-6) .
  • Pharmacology : These derivatives exhibit high affinity for sigma receptors (S1R/S2R), with compound 4b (from ) showing potent antiallodynic effects in vivo, acting as an S1R agonist .
  • Comparison: The absence of a second nitrogen in 1,3-dimethoxy-7-azaspiro[3.5]nonane hydrochloride likely reduces basicity and alters receptor interaction profiles compared to diaza analogs.
7-Oxa-2-azaspiro[3.5]nonane Hydrochloride
  • Structure : Replaces nitrogen with oxygen in the spiro system (CAS 1417633-09-0) .
  • Properties : The oxa substitution decreases hydrogen-bonding capacity but enhances metabolic stability. Similarity score: 0.74 vs. target compound .
  • Comparison : Methoxy groups in the target compound may improve solubility relative to the oxa analog.

Substituent Effects

Methyl-Substituted Analogs
  • Example: 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1588441-26-2, similarity 0.66) .
  • Comparison : The methoxy groups in the target compound introduce polarizability and hydrogen-bond acceptor capacity, which could enhance target engagement in polar binding pockets.
Halogenated Derivatives
  • Example: 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride (CAS 2097955-89-8) .
  • Properties : Fluorine atoms enhance metabolic stability and membrane permeability. Molecular weight: 197.65 g/mol .
Sigma Receptor Ligands
  • Key Findings: 2,7-Diazaspiro[3.5]nonane derivatives (e.g., 4b) demonstrate nanomolar affinity for S1R, with agonist/antagonist profiles dependent on substituents .
  • Implications: The methoxy groups in 1,3-dimethoxy-7-azaspiro[3.5]nonane hydrochloride could modulate sigma receptor selectivity or intrinsic activity, though experimental validation is required.

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Core Scaffold Substituents Molecular Weight (g/mol) Key Properties/Activities
1,3-Dimethoxy-7-azaspiro[3.5]nonane HCl 7-azaspiro[3.5]nonane 1,3-OCH₃ ~220 (estimated) Hypothesized S1R modulation
2,7-Diazaspiro[3.5]nonane diHCl 2,7-diazaspiro[3.5]nonane 2-CH₃, 7-NH₂ 223.14 S1R agonist (Ki = 12 nM)
7-Oxa-2-azaspiro[3.5]nonane HCl 7-oxaspiro[3.5]nonane None 165.6 High metabolic stability
1,1-Difluoro-6-azaspiro[3.5]nonane HCl 6-azaspiro[3.5]nonane 1,1-F₂ 197.65 Enhanced membrane permeability

Table 2. Commercial Availability and Pricing (Selected Analogs)

Compound CAS Number Price (per 100 mg) Supplier
7-Azaspiro[3.5]nona-2-ylmethanol HCl 587869-08-7 $273 Enamine Ltd
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl 929302-18-1 $262 (estimated) American Elements
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane HCl 1955498-64-2 €529 Biosynth

Actividad Biológica

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure that includes a nitrogen atom, enhancing its interaction with various biological systems. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{10}H_{19}ClN_{2}O_{2}
  • Molecular Weight : Approximately 221.73 g/mol
  • Structure : The compound is characterized by dual methoxy substitutions on the azaspiro framework, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the spirocyclic structure.
  • Introduction of methoxy groups through methylation reactions.
  • Conversion to the hydrochloride salt to enhance solubility and stability.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Pharmacological Effects

  • Muscarinic Acetylcholine Receptor Antagonism : This compound has been identified as a potential antagonist for the muscarinic acetylcholine receptor M4 (mAChR M4), which is implicated in cognitive functions and neurodegenerative diseases .
  • GPR119 Agonism : A related class of compounds has shown promise as GPR119 agonists, which may influence glucose metabolism and insulin secretion, making them candidates for diabetes treatment .

The biological activity of this compound can be attributed to its interaction with various receptors and pathways:

  • Target Interactions : The compound interacts with muscarinic receptors and GPR119, potentially modulating neurotransmitter release and metabolic processes.
  • Biochemical Pathways : It influences pathways related to neurotransmission and glucose homeostasis, showcasing its versatility as a pharmacological agent.

Case Studies

  • Cognitive Function Studies : In vivo studies have demonstrated that antagonism of mAChR M4 can enhance cognitive function in animal models, suggesting therapeutic potential for cognitive disorders.
  • Diabetes Research : Compounds similar to this compound have been tested in diabetic rat models, showing improved glucose tolerance and insulin sensitivity .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
7-Azaspiro[3.5]nonaneBasic spirocyclic structureLacks methoxy groups
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochlorideFluorinated variantEnhanced lipophilicity
1-Methoxy-7-azaspiro[3.5]nonaneContains one methoxy groupDifferent pharmacological profile

Q & A

Q. What are the common synthetic routes for 1,3-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, spirocyclic amine precursors may react with methoxy-containing reagents under basic conditions to introduce dimethoxy groups. Temperature control (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) are critical for minimizing side reactions and maximizing yield . The hydrochloride form is often obtained via salt metathesis using HCl in polar solvents like ethanol .

Q. How is the structural integrity of this spirocyclic compound validated?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic scaffold and methoxy group positions.
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the azaspiro core.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and purity .

Q. What solubility and stability properties make this compound suitable for in vitro studies?

The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water or DMSO), facilitating biological assays. Stability studies show degradation <5% under inert atmospheres (N2_2) at 4°C for 6 months. However, oxidative environments or extreme pH (≤2 or ≥12) accelerate decomposition, necessitating argon-blanketed storage .

Advanced Research Questions

Q. How can reaction pathways be optimized to reduce byproducts in spirocyclic amine synthesis?

Key strategies include:

  • Catalyst screening : Palladium or copper catalysts improve regioselectivity in cyclization steps.
  • Solvent modulation : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Temperature gradients : Slow heating (e.g., 40°C → 80°C) minimizes dimerization.
    Controlled experiments with LC-MS monitoring help identify optimal conditions .

Q. What advanced analytical techniques resolve contradictions in spectral data for spirocyclic derivatives?

  • 2D NMR (COSY, NOESY) : Differentiates overlapping proton signals in congested spectral regions.
  • Variable-temperature NMR : Identifies dynamic conformational changes.
  • High-resolution ion mobility spectrometry : Separates isobaric impurities undetected by traditional MS .

Q. How should researchers address discrepancies in biological activity data across studies?

Potential causes include:

  • Impurity profiles : HPLC-UV/ELSD quantifies trace byproducts (e.g., <0.1% acylated derivatives).
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer ionic strength.
    Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) clarify mechanisms .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., GPCRs)?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Cryo-EM : Resolves binding conformations in receptor-ligand complexes.
  • Metabolomic profiling : Identifies downstream signaling pathways via LC-MS/MS .

Q. How does the compound’s stability under stress conditions inform formulation development?

  • Forced degradation studies : Expose to heat (60°C), light (UV-A), and hydrolytic conditions (pH 1–13) for 72 hours.
  • Stability-indicating assays : UPLC-PDA tracks degradation products.
  • Excipient compatibility : Screen with cyclodextrins or liposomes to enhance shelf life .

Q. What computational models predict the compound’s pharmacokinetic and toxicological profiles?

  • Molecular docking (AutoDock Vina) : Screens against CYP450 isoforms to predict metabolism.
  • QSAR models : Correlate structural descriptors (e.g., logP, PSA) with bioavailability.
  • MD simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.